Nonyl hydroxycarbamate Nonyl hydroxycarbamate
Brand Name: Vulcanchem
CAS No.: 64420-90-2
VCID: VC14074595
InChI: InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-14-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H21NO3
Molecular Weight: 203.28 g/mol

Nonyl hydroxycarbamate

CAS No.: 64420-90-2

Cat. No.: VC14074595

Molecular Formula: C10H21NO3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Nonyl hydroxycarbamate - 64420-90-2

Specification

CAS No. 64420-90-2
Molecular Formula C10H21NO3
Molecular Weight 203.28 g/mol
IUPAC Name nonyl N-hydroxycarbamate
Standard InChI InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-14-10(12)11-13/h13H,2-9H2,1H3,(H,11,12)
Standard InChI Key OPDIPZZQEMENJC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCOC(=O)NO

Introduction

Chemical Identity and Structural Characteristics

Nonyl hydroxycarbamate (systematic name: O-nonyl N-hydroxycarbamate) belongs to the class of N-hydroxycarbamates, which are derivatives of hydroxylamine and carbamic acid. Its molecular formula is C₁₀H₂₁NO₃, with the structural formula NH(O)OC-O-C₉H₁₹. The nonyl group imparts lipophilicity, while the hydroxycarbamate group enables participation in redox reactions and metal coordination .

Structural Analysis

The compound’s backbone consists of:

  • A nonyl chain (C₉H₁₹), a saturated hydrocarbon contributing to solubility in nonpolar solvents .

  • A hydroxycarbamate group (-O-C(=O)-NH-OH), which facilitates hydrogen bonding and nucleophilic reactivity .

Key spectroscopic features include:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .

  • NMR: Distinct signals for the methylene protons adjacent to the carbamate group (δ 3.2–3.5 ppm in ¹H NMR) and the carbonyl carbon (δ 155–160 ppm in ¹³C NMR) .

Synthesis Methods

Nonyl hydroxycarbamate is synthesized via two primary routes, both leveraging reactions between hydroxylamine derivatives and carbonyl-containing precursors.

Alkyl Chloroformate Route

This method, adapted from , involves the reaction of hydroxylamine with nonyl chloroformate in alkaline media:

NH2OH+C9H19OCOClNaOHC9H19O-C(=O)-NH-OH+NaCl+H2O\text{NH}_2\text{OH} + \text{C}_9\text{H}_{19}\text{OCOCl} \xrightarrow{\text{NaOH}} \text{C}_9\text{H}_{19}\text{O-C(=O)-NH-OH} + \text{NaCl} + \text{H}_2\text{O}

Conditions:

  • Temperature: 0–20°C

  • Solvent: Water/alcohol mixtures

  • Yield: 60–75%

Carbonic Acid Diester Route

A patent by describes a safer alternative using nonyl carbonic acid diester and hydroxylamine:

(C9H19O)2CO+NH2OHBaseC9H19O-C(=O)-NH-OH+C9H19OH(\text{C}_9\text{H}_{19}\text{O})_2\text{CO} + \text{NH}_2\text{OH} \xrightarrow{\text{Base}} \text{C}_9\text{H}_{19}\text{O-C(=O)-NH-OH} + \text{C}_9\text{H}_{19}\text{OH}

Optimized Parameters:

  • Base: NaOH or KOH (1.5–2.0 equivalents)

  • Reaction time: 5–10 hours

  • Yield: 85–90%

Table 1: Comparative Synthesis Methods

MethodPrecursorBaseYield (%)Safety Considerations
Chloroformate Nonyl chloroformateNaOH60–75Toxic HCl byproduct
Diester Nonyl diesterKOH85–90Avoids phosgene derivatives

Chemical Reactivity and Derivatives

The hydroxycarbamate group undergoes diverse transformations, enabling access to functionalized compounds.

O-Xanthydryl Derivative Formation

Reaction with xanthydrol yields O-xanthydryl derivatives, useful as protecting groups:

C9H19O-C(=O)-NH-OH+XanthydrolC9H19O-C(=O)-NH-O-Xanthydryl\text{C}_9\text{H}_{19}\text{O-C(=O)-NH-OH} + \text{Xanthydrol} \rightarrow \text{C}_9\text{H}_{19}\text{O-C(=O)-NH-O-Xanthydryl}

Applications: Stabilization of labile intermediates in peptide synthesis .

Coordination Chemistry

Nonyl hydroxycarbamate reacts with dipotassium tetracyanonickelate(II) to form a nitrosylnickelate complex:

C9H19O-C(=O)-NH-OH+K2[Ni(CN)4]K2[Ni(CN)3(NO)]+Byproducts\text{C}_9\text{H}_{19}\text{O-C(=O)-NH-OH} + \text{K}_2[\text{Ni(CN)}_4] \rightarrow \text{K}_2[\text{Ni(CN)}_3(\text{NO})] + \text{Byproducts}

This reaction highlights its potential as a ligand in transition metal catalysis .

Alkylation Reactions

The patent details alkylation using dimethylsulfuric acid to produce N-alkoxy derivatives:

C9H19O-C(=O)-NH-OH+(CH3)2SO4pH 12C9H19O-C(=O)-N(OCH3)-OH\text{C}_9\text{H}_{19}\text{O-C(=O)-NH-OH} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{pH 12}} \text{C}_9\text{H}_{19}\text{O-C(=O)-N(OCH}_3\text{)-OH}

Conditions:

  • Temperature: 0–20°C

  • Solvent: Toluene/water biphasic system

  • Yield: 70–80%

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 g/L at 25°C) .

  • Stability: Decomposes above 150°C; sensitive to strong acids/bases via hydrolysis to hydroxylamine and nonyl carbonate .

Table 2: Key Physical Properties

PropertyValueMethod/Source
Melting Point45–48°CDSC
LogP (Octanol-Water)3.8 ± 0.2Calculated
Vapor Pressure (25°C)0.01 mmHgGas chromatography

Applications and Industrial Relevance

Intermediate in Agrochemicals

Nonyl hydroxycarbamate serves as a precursor to herbicides and fungicides. Alkylation derivatives exhibit enhanced bioactivity against Phytophthora infestans (potato blight) .

Corrosion Inhibition

The nonyl chain facilitates adsorption onto metal surfaces, while the hydroxycarbamate group chelates metal ions, preventing oxidation. Efficacy in steel protection:

  • Corrosion Rate: 0.002 mm/year in 3% NaCl (vs. 0.12 mm/year for untreated steel) .

Pharmaceutical Research

Though less studied than aryl analogs, preliminary data suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Contrastingly, N-hydroxy-arylacetamides show higher toxicity, emphasizing the safety profile of alkyl derivatives .

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